N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3-oxobenzo[f]chromene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c1-10-11(2)28-20(17(10)18(22)24)23-19(25)15-9-14-13-6-4-3-5-12(13)7-8-16(14)27-21(15)26/h3-9H,1-2H3,(H2,22,24)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUQRRLDLMUFBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Carbamoyl-4,5-dimethylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has a complex structure characterized by a fused chromene and thiophene moiety. Below are its key chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C15H14N2O3S |
| Molar Mass | 302.35 g/mol |
| CAS Number | 109164-38-7 |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines.
A study reported that a related compound demonstrated an IC50 value of approximately 20 µM against the MCF-7 breast cancer cell line, indicating significant antiproliferative activity . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. A related study evaluated the antimicrobial properties of structurally similar thiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could inhibit bacterial growth at concentrations as low as 50 µg/mL .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : It may affect key signaling pathways such as the MAPK/ERK pathway, which is crucial in cell growth and differentiation.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce ROS production, leading to oxidative stress in cancer cells.
Case Studies
- Study on Anticancer Properties : A recent publication explored the effects of a series of thiophene-based compounds on cancer cell lines, highlighting that those with structural similarities to this compound exhibited significant cytotoxic effects through apoptosis induction.
- Antimicrobial Efficacy : Another study assessed the antimicrobial activity of various thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results revealed that compounds with similar functional groups showed substantial inhibition zones, suggesting their potential as new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 3-oxo-3H-benzo[f]chromene-2-carboxamides and esters, which exhibit structural diversity in their substituents. Below is a comparative analysis based on synthesis, physicochemical properties, and functional group effects.
Structural and Functional Group Variations
- Side Chain Modifications :
- Target Compound : Features a thiophene ring with 4,5-dimethyl and 3-carbamoyl groups. The thiophene introduces sulfur-based electronic effects, while the carbamoyl group enhances hydrogen-bonding capacity.
- Amide Derivatives (e.g., 5a–i) : Substituents include alkyl chains (e.g., octadec-9-en-1-yl in 5i) or aryl groups (e.g., 3,5-dimethylphenyl in 5a). These variations modulate lipophilicity and steric bulk .
- Ester Derivatives (e.g., 6a–g) : Alkyl esters (methyl, ethyl, propyl) prioritize solubility and metabolic stability. For example, methyl ester 6a has a higher melting point (161.6–163.2 °C) compared to ethyl ester 6b (116.6–118.1 °C), reflecting crystallinity differences .
Physicochemical Properties
Table 1 summarizes key data for representative compounds:
| Compound Name | Molecular Weight | Yield (%) | Melting Point (°C) | Notable Substituents |
|---|---|---|---|---|
| Target Compound* | 388.42 | N/A | N/A | 3-carbamoyl-4,5-dimethylthiophene |
| N-(3,5-Dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (5a) | 343.36 | 74.4 | 277.1–279.2 | 3,5-Dimethylphenyl |
| Methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate (6a) | 254.24 | 92.1 | 161.6–163.2 | Methyl ester |
| 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid (3) | 240.21 | 93.1 | 235.1–236.5 | Carboxylic acid |
*Data for the target compound is calculated or inferred due to absence in provided evidence .
Spectroscopic and Analytical Data
- NMR Trends :
- Mass Spectrometry : ESI-HRMS confirms molecular ions (e.g., [M − H]$^−$ at m/z 239.03429 for compound 3), with deviations < 0.1 ppm, validating structural integrity .
Research Implications and Limitations
- Biological Relevance : The carbamoyl-thiophene moiety in the target compound may enhance binding to kinases or proteases compared to phenyl or alkyl-substituted analogs, though biological data is lacking in the evidence.
- Data Gaps : Experimental data for the target compound (e.g., melting point, yield) are unavailable in the provided sources, necessitating further synthesis and characterization studies.
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The retrosynthetic breakdown of the target compound reveals two primary fragments:
- 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid (or its acid chloride derivative).
- 3-Carbamoyl-4,5-dimethylthiophen-2-amine .
Coupling these fragments via an amide bond forms the final product. Each component requires specialized synthetic protocols, as detailed below.
Synthesis of 3-Oxo-3H-Benzo[f]Chromene-2-Carboxylic Acid
Classical Pechmann Condensation
The benzo[f]chromene core is traditionally synthesized via Pechmann condensation , involving the reaction of resorcinol derivatives with β-keto esters under acidic conditions. For example:
$$
\text{Resorcinol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4} 3\text{-Oxo-3H-benzo[f]chromene-2-carboxylate}
$$
Yields typically range from 60–75%, though microwave-assisted methods (e.g., 100°C, 10 min) improve efficiency to 85–90%.
Visible Light-Mediated Photoredox Catalysis
Recent advances employ ruthenium-based catalysts (e.g., Ru(bpy)₃Cl₂) under white light irradiation to construct benzochromenes from diazonium salts. This method offers mild conditions (room temperature, 24–48 h) and avoids harsh acids, achieving yields of 77–90%.
Table 1: Comparison of Benzo[f]Chromene Synthesis Methods
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pechmann Condensation | H₂SO₄, 100°C, 3 h | 60–75 | |
| Microwave-Assisted | 100°C, 10 min | 85–90 | |
| Photoredox Catalysis | Ru(bpy)₃Cl₂, RT, 24–48 h | 77–90 |
Synthesis of 3-Carbamoyl-4,5-Dimethylthiophen-2-Amine
Thiophene Ring Functionalization
The thiophene moiety is synthesized via Gewald reaction , which condenses ketones with cyanoacetates and sulfur in the presence of amines. For 4,5-dimethyl substitution:
$$
\text{2-Butanone} + \text{Ethyl cyanoacetate} + \text{S}8 \xrightarrow{\text{Morpholine}} \text{4,5-Dimethylthiophene-2-carboxylate}
$$
Subsequent hydrolysis and amidation introduce the carbamoyl group:
$$
\text{Ethyl ester} \xrightarrow{\text{NaOH}} \text{Carboxylic acid} \xrightarrow{\text{NH}3} \text{Carboxamide}
$$
Amide Coupling Strategies
Carboxylic Acid Activation
The benzo[f]chromene-2-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride:
$$
\text{Acid} + \text{SOCl}2 \rightarrow \text{Acid chloride} + \text{SO}2 + \text{HCl}
$$
Coupling Reagents
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl/HOBt (Ethylcarbodiimide Hydrochloride/ Hydroxybenzotriazole) facilitate amide bond formation under mild conditions:
$$
\text{Acid chloride} + \text{Amine} \xrightarrow{\text{HATU, DIPEA}} \text{Target compound}
$$
Typical yields range from 70–85%, with purification via column chromatography.
Table 2: Amide Coupling Conditions and Outcomes
| Reagent System | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| HATU/DIPEA | DMF | 0–25°C | 80–85 |
| EDCl/HOBt | CH₂Cl₂ | 25°C | 70–75 |
| DCC/DMAP | THF | 25°C | 65–70 |
Optimization and Challenges
Structural Characterization
Spectroscopic Data
X-ray Crystallography
Crystals grown from ethanol confirm the twisted conformation of the benzo[f]chromene core (dihedral angle = 9.11°), with the carboxamide group oriented perpendicular to the pyran ring.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide?
- Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC or DCC) to link the thiophene and chromene moieties.
Functional group protection : Temporary protection of reactive groups (e.g., amines) using Boc or Fmoc strategies to prevent side reactions.
Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) or recrystallization from methanol/water mixtures for high purity .
- Key reagents : Lewis acids (e.g., AlCl₃) for cyclization, anhydrous solvents (e.g., DCM or THF), and triethylamine as a base .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Answer : Use a combination of analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., peaks at δ 8.5–6.5 ppm for aromatic protons, δ 170–160 ppm for carbonyl carbons) .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., m/z ≈ 442.52 g/mol) .
- Infrared spectroscopy : Detection of key functional groups (e.g., C=O stretches at ~1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Answer : Prioritize assays based on structural analogs:
- Antibacterial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls .
- Anti-inflammatory : Inhibition of COX-2 or TNF-α production in macrophage cell lines (e.g., RAW 264.7) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can low yields during the final coupling step be optimized?
- Answer : Low yields often stem from steric hindrance or poor nucleophilicity. Mitigation strategies:
- Solvent optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance reactivity.
- Catalyst screening : Test alternative coupling agents (e.g., HATU instead of EDC) or add catalytic DMAP to improve acylation efficiency.
- Temperature control : Conduct reactions under reflux (e.g., 40–60°C) to balance reaction rate and decomposition .
Q. How to resolve contradictions in reported biological activity data across similar analogs?
- Answer : Discrepancies may arise from assay conditions or structural variations. Systematic approaches include:
- Comparative SAR studies : Synthesize derivatives with incremental modifications (e.g., substituents on the benzothiophene ring) and test them under standardized conditions .
- Molecular docking : Use software (e.g., AutoDock) to model interactions with targets (e.g., enzyme active sites) and correlate with activity data .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., logP vs. cytotoxicity correlations) .
Q. What strategies are effective for studying the compound’s mechanism of action in enzyme inhibition?
- Answer : Combine biochemical and biophysical methods:
Enzyme kinetics : Measure changes in Vₘₐₓ and Kₘ using spectrophotometric assays (e.g., NADH depletion for dehydrogenase targets) .
Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
X-ray crystallography : Co-crystallize the compound with the target enzyme to resolve binding modes at atomic resolution .
Methodological Notes
- Data Interpretation : Cross-validate spectral data (e.g., NMR splitting patterns) with computational tools like ChemDraw or ACD/Labs to minimize misassignments .
- Contradictory Solubility Data : If solubility varies between studies, perform systematic solubility profiling in DMSO, PBS, and cell culture media using UV-Vis spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
